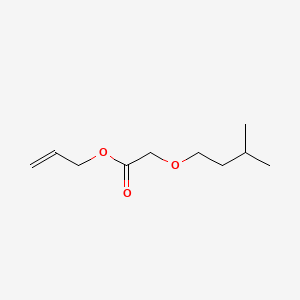

Allyl (3-methylbutoxy)acetate

属性

IUPAC Name |

prop-2-enyl 2-(3-methylbutoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-4-6-13-10(11)8-12-7-5-9(2)3/h4,9H,1,5-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWPXUNHSPOFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOCC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Record name | (3-METHYLBUTOXY)ACETIC ACID, 2-PROPENYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025580 | |

| Record name | Allyl 2-(isopentyloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

(3-methylbutoxy)acetic acid, 2-propenyl ester is a clear colorless liquid. (NTP, 1992), Liquid | |

| Record name | (3-METHYLBUTOXY)ACETIC ACID, 2-PROPENYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, 2-(3-methylbutoxy)-, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Flash Point |

154 °F (NTP, 1992) | |

| Record name | (3-METHYLBUTOXY)ACETIC ACID, 2-PROPENYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | (3-METHYLBUTOXY)ACETIC ACID, 2-PROPENYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.941 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | (3-METHYLBUTOXY)ACETIC ACID, 2-PROPENYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

67634-00-8 | |

| Record name | (3-METHYLBUTOXY)ACETIC ACID, 2-PROPENYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl 2-(isopentyloxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67634-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl amyl glycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067634008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-(3-methylbutoxy)-, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl 2-(isopentyloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl (3-methylbutoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL AMYL GLYCOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EMX89K493E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Esterification of Allyl Alcohol with (3-Methylbutoxy)acetic Acid

Acid-Catalyzed Direct Esterification

The direct esterification of allyl alcohol with (3-methylbutoxy)acetic acid employs sulfuric acid or toluenesulfonic acid as catalysts. This method requires rigorous temperature control (110–130°C) to prevent polymerization of allyl alcohol, a side reaction that reduces yield. Azeotropic distillation with toluene or cyclohexane facilitates water removal, shifting the equilibrium toward ester formation. Post-reaction neutralization with sodium bicarbonate is mandatory to deactivate the acid catalyst, followed by vacuum distillation to isolate the product.

Key Parameters:

Limitations:

Transesterification of Allyl Acetate with 3-Methylbutyl Glycolate

Metal Alkoxide-Catalyzed Process

The transesterification route, detailed in US Patent 3,784,578, uses allyl acetate and methyl/ethyl 3-methylbutyl glycolate as reactants. Catalysts such as sodium methoxide or aluminum isopropoxide enable milder conditions (80–100°C, atmospheric pressure) compared to acid-catalyzed methods. This method avoids water formation, simplifying purification.

Reaction Mechanism:

$$ \text{Allyl acetate + Methyl glycolate} \xrightarrow{\text{NaOCH}_3} \text{Allyl glycolate + Methyl acetate} $$

Industrial-Scale Optimization:

Advantages:

Alkylation of Glycolic Acid Metal Salts

Nucleophilic Substitution with Allyl Halides

JP2631769B2 discloses a method where glycolic acid’s sodium or potassium salt reacts with allyl bromide/chloride in polar aprotic solvents (e.g., DMF). The reaction proceeds at 60–80°C, yielding allyl glycolate intermediates, which are subsequently etherified with 3-methyl-1-butanol.

Critical Steps:

- Salt Preparation : Glycolic acid neutralized with NaOH/KOH.

- Alkylation :

$$ \text{Glycolate}^- + \text{Allyl-X} \rightarrow \text{Allyl glycolate} + \text{X}^- $$ - Etherification : Reaction with 3-methylbutanol under acidic conditions.

Yield and Purity:

Comparative Analysis of Synthesis Routes

Method Efficiency and Cost-Benefit Evaluation

| Method | Yield (%) | Purity (%) | Catalyst Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Direct Esterification | 75–85 | 95–98 | 20–30 | Moderate |

| Transesterification | 90–94 | 98–99.5 | 50–70 | High |

| Alkylation | 80–88 | 99+ | 100–120 | Low |

Findings:

- Transesterification is optimal for high-volume production despite higher catalyst costs.

- Alkylation offers superior purity but is less feasible economically.

科学研究应用

Fragrance Industry Applications

1. Fragrance Composition:

Allyl (3-methylbutoxy)acetate is widely used in fragrance formulations, particularly in detergents and air fresheners. Its pleasant aroma contributes to the overall scent profile of these products, enhancing consumer appeal .

2. Safety Assessments:

The safety of this compound has been evaluated through various studies. For instance, it has been included in risk assessments for fragrance ingredients, where it was determined to be non-mutagenic in mammalian cell assays but showed mutagenic activity in some bacterial tests . The reported median lethal concentration (LC50) for this compound was found to be 0.43 mg/L in rats, indicating acute toxicity at higher concentrations .

Industrial Applications

1. Rubber Compounds:

In addition to its use in fragrances, this compound is utilized in rubber compounds. Its properties make it suitable for enhancing the performance characteristics of rubber materials used in various applications .

2. Marine Applications:

The compound has also been assessed for potential use in marine applications, although specific details on its effectiveness or prevalence in this area remain limited .

Toxicological Studies

Toxicological evaluations have been critical for understanding the safety profile of this compound:

- Acute Toxicity: Studies have shown that exposure can lead to symptoms such as nasal discharge, ataxia, and dyspnoea in treated rats .

- Skin Sensitization: Multiple human maximization tests indicated no significant skin sensitization reactions at specific concentrations, suggesting a relatively safe profile for consumer use .

- Repeated Dose Studies: In 28-day oral toxicity studies conducted on rats, no significant adverse effects were observed at doses up to 100 mg/kg bw/day, establishing a No Observed Adverse Effect Level (NOAEL) .

Summary of Research Findings

The following table summarizes key findings related to the applications and safety of this compound:

作用机制

The mechanism of action of Allyl (3-methylbutoxy)acetate involves its interaction with molecular targets and pathways in biological systems.

相似化合物的比较

- Allyl isoamyl glycolate

- Allyl amylglycolate

- Allyl (isopentyloxy)acetate

Comparison: Allyl (3-methylbutoxy)acetate is unique due to its specific odor profile and its synthesis involving isoamyl alcohol. Compared to similar compounds, it has a distinct fruity galbanum odor with a pineapple modification, making it particularly valuable in the fragrance industry .

生物活性

Allyl (3-methylbutoxy)acetate, with the CAS number 67634-00-8, is an ester compound that has garnered attention for its potential applications in various industries, particularly in fragrance and flavor formulations. This article provides a comprehensive overview of its biological activity, including mutagenicity, toxicity, and other relevant health effects based on diverse research findings.

- Chemical Formula: C10H18O3

- Molecular Weight: 174.25 g/mol

- CAS Number: 67634-00-8

Mutagenicity Studies

The mutagenic potential of this compound has been extensively studied using various assays:

-

Ames Test:

- In a bacterial reverse mutation assay conducted with Salmonella typhimurium and Escherichia coli strains, this compound demonstrated mutagenic activity at concentrations of ≥1250 μg/plate in strain WP2uvrA when metabolic activation was present. However, other tests indicated it was not mutagenic under different conditions .

- Mammalian Cell Gene Mutation Assay:

- Micronucleus Test:

Acute Toxicity

The acute toxicity of this compound was assessed in rats:

- Median Lethal Concentration (LC50): 0.43 mg/L for a 4-hour exposure period.

- Observed effects indicated that the liver was the primary target organ; however, no severe adverse effects were noted at higher tested concentrations .

Repeated Dose Toxicity

A 28-day repeated dose oral toxicity study revealed:

- No mortalities or clinical signs of toxicity in Wistar rats administered doses of up to 100 mg/kg body weight per day.

- The No Observed Adverse Effect Level (NOAEL) was established at 100 mg/kg body weight per day .

Summary of Biological Activity

| Study Type | Findings |

|---|---|

| Ames Test | Mutagenic in some conditions; non-mutagenic in others |

| Mammalian Cell Gene Mutation | No increase in mutant colonies observed |

| Micronucleus Test | Non-clastogenic; no micronuclei induced |

| Acute Toxicity | LC50 = 0.43 mg/L; liver as primary target organ |

| Repeated Dose Toxicity | NOAEL = 100 mg/kg bw/day; no significant toxic effects observed |

常见问题

Q. What are the primary synthetic routes for Allyl (3-methylbutoxy)acetate, and how do reaction conditions influence yield?

this compound is synthesized via oxidative acetylation of propylene with acetic acid and oxygen over palladium-copper catalysts (e.g., Pd/Cu/mordenite). Kinetic studies show that temperature control (exothermic reaction) and catalyst composition significantly impact yield. For instance, higher Pd content enhances reaction rates but may require optimization to avoid side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

Q. What are the stability considerations for storing and handling this compound?

The compound is sensitive to oxidation and hydrolyzes slowly in humid conditions. Store under inert gas (N2) at 4°C. Avoid contact with strong acids/bases, which accelerate degradation .

Advanced Research Questions

Q. How do Pd:Cu ratios in catalysts affect the oxidative acetylation mechanism?

Kinetic modeling reveals that Pd sites facilitate propylene adsorption, while Cu promotes oxygen activation. A 1:1 Pd:Cu ratio optimizes turnover frequency (TOF), but excess Cu can block Pd active sites. In situ XAS studies are recommended to probe catalyst surface dynamics .

Q. How can vapor-liquid equilibria (VLE) data improve purification strategies?

VLE studies for allyl acetate analogs (e.g., with methanol or vinyl acetate) show azeotrope formation at 101.3 kPa. Extractive distillation using polar solvents (e.g., ethylene glycol) can enhance separation efficiency. Computational modeling (e.g., NRTL/UNIQUAC) predicts phase behavior for process scaling .

Q. What contradictions exist in aquatic toxicity data, and how should they be resolved?

Acute LC50 values for fish range from 0.768 mg/L (96 h) to higher thresholds in other studies. Discrepancies may arise from test species sensitivity or metabolite variability. Standardized OECD 210/211 protocols are advised for reproducibility .

Methodological & Analytical Challenges

Q. What advanced techniques can quantify trace degradation products in environmental samples?

Q. How can researchers design eco-toxicity assays accounting for biodegradation kinetics?

The compound is readily biodegradable (75–81% mineralization in 13 days). Use OECD 301F tests to assess biodegradation under aerobic conditions. Model bioaccumulation potential via log KOW (1.96) and organic carbon adsorption (KOC = 1.904) .

Application-Focused Questions

Q. What role does this compound play in flavor chemistry, and how is safety assessed?

It imparts fruity-green notes in fragrances and flavors. Safety assessments follow IFRA standards, focusing on dermal sensitization thresholds (e.g., ≤0.02% in leave-on products). RIFM toxicological reviews recommend monitoring inhalation exposure due to acute toxicity (ATE = 0.5 mg/L) .

Q. Can this compound serve as a precursor for allyl alcohol derivatives?

Hydrolysis using acid cation exchangers (e.g., sulfonated polystyrene) at 100°C yields allyl alcohol with >90% efficiency. Optimize reaction time to minimize ester reformation .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 206–226°C | |

| log P | 1.96 | |

| Aquatic Toxicity (LC50) | 0.768 mg/L (fish, 96 h) | |

| Biodegradation | 75.18–81.05% in 13 days |

| Catalyst System | Optimal Pd:Cu Ratio | TOF (h⁻¹) |

|---|---|---|

| Pd/Cu/mordenite | 1:1 | 12.4 |

| Pd/Cu/zeolite | 2:1 | 9.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。